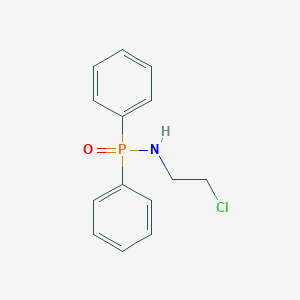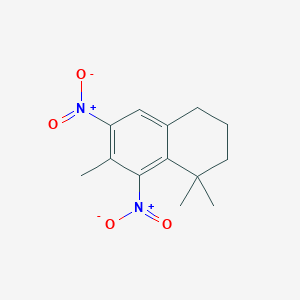![molecular formula C6H12Cl2O3 B14352721 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol CAS No. 91324-70-8](/img/structure/B14352721.png)
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol is an organic compound with the molecular formula C6H12Cl2O3 It is a derivative of propane-1,2-diol, where two chlorine atoms are attached to the second carbon of the propyl group, and an ether linkage connects the propyl group to another propane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol typically involves the reaction of 1,3-dichloropropane with propane-1,2-diol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propane-1,2-diol attacks the carbon atom bonded to the chlorine atoms in 1,3-dichloropropane, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like dimethyl sulfoxide or tetrahydrofuran to enhance the solubility of the reactants and improve the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atoms and form a simpler diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of substituted derivatives like 3-[(1,3-dihydroxypropan-2-yl)oxy]propane-1,2-diol.
Applications De Recherche Scientifique
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include disruption of cellular processes or induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropane: A precursor in the synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol.
Propane-1,2-diol: The parent compound from which this compound is derived.
3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol: A potential product of substitution reactions involving this compound.
Uniqueness
This compound is unique due to its dual functionality, possessing both ether and diol groups, which allows it to participate in a wide range of chemical reactions. Its dichlorinated propyl group also provides distinct reactivity compared to similar compounds.
Propriétés
Numéro CAS |
91324-70-8 |
|---|---|
Formule moléculaire |
C6H12Cl2O3 |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
3-(1,3-dichloropropan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-6(2-8)11-4-5(10)3-9/h5-6,9-10H,1-4H2 |
Clé InChI |
POYDHVUEMVIJIA-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(CCl)CCl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)

![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)

![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)

